Cinchoninone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

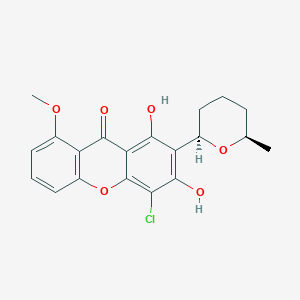

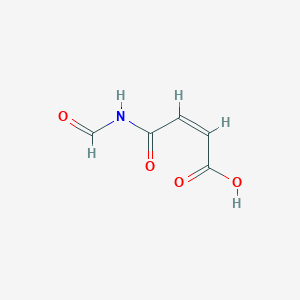

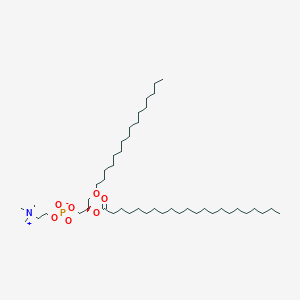

Cinchoninone is a member of quinolines.

Scientific Research Applications

Obesity and Metabolic Health

- Cinchonine and Obesity: Cinchonine, a natural compound of Cinchona bark, shows promise in reducing obesity. A study found that cinchonine reduced body weight gain, visceral fat-pad weights, and levels of triglycerides, free fatty acids, total cholesterol, and glucose in high-fat-diet-fed mice. It also influenced adipogenesis and inflammation in adipose tissues, suggesting potential benefits in preventing obesity (Jung et al., 2012).

Drug Solubility and Delivery

- Improving Drug Solubility: Cinchonine's poor solubility limits its oral use. Research into cyclodextrins (CDs) has shown they can form soluble complexes with cinchonine, enhancing its solubility. This has implications for improving cinchonine’s delivery and efficacy as a drug (Wen et al., 2004).

Cancer Treatment

- Cinchonine in Liver Cancer: Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells. It inhibits cell proliferation and promotes apoptosis in liver cancer cells, suggesting potential for liver cancer treatment (Jin et al., 2018).

- Breast Cancer Therapy: Cinchonine ester derivatives show cytotoxic activity against MCF-7 breast cancer cells. The cinchonine tiglat ester compound has been found to have viable cytotoxic activity, indicating its potential in breast cancer therapy (Khanifudin et al., 2018).

Chemical Synthesis and Catalysis

- Asymmetric Synthesis: Cinchonine is used in AgOAc-catalyzed asymmetric 1,3-dipolar cycloaddition reactions, yielding spiropyrrolidine derivatives. This demonstrates its role in chemical synthesis, offering high yields and enantioselectivities (Bdiri et al., 2017).

- Organocatalysis: Cinchona alkaloids, including cinchonine, are important organocatalysts in enantioselective halofunctionalization of alkenes and alkynes. They are used in intramolecular halofunctionalizations, indicating their significant role in organic chemistry (Zheng et al., 2014).

Bone Metabolism

- Impact on Bone Metabolism: Cinchonine inhibits osteoclast differentiation and promotes osteoblast differentiation. It modulates key proteins involved in bone metabolism, suggesting its potential in treating bone diseases and postmenopausal osteoporosis (Jo et al., 2020).

Other Biological Properties

- Antiplatelet and Anti-Inflammatory Effects: Cinchonine has been identified as a natural PAF antagonist, indicating its potential against various inflammatory pathologies. It is part of a range of herbal medicines used for their safety and efficacy (Singh et al., 2013).

properties

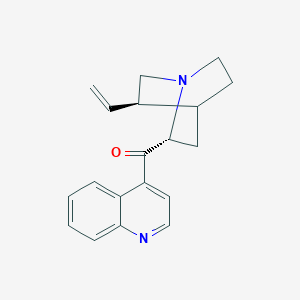

Product Name |

Cinchoninone |

|---|---|

Molecular Formula |

C19H20N2O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanone |

InChI |

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2/t13-,14?,18+/m0/s1 |

InChI Key |

AEFOLTVWSRMXMW-IXRXBBNISA-N |

Isomeric SMILES |

C=C[C@H]1CN2CCC1C[C@@H]2C(=O)C3=CC=NC4=CC=CC=C34 |

Canonical SMILES |

C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)

![4-methyl-7-[(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1261475.png)